molecular formula C21H29NO4 B12624604 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol CAS No. 920283-24-5

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol

Cat. No.: B12624604
CAS No.: 920283-24-5
M. Wt: 359.5 g/mol
InChI Key: XIFBNRSNPFBPQV-UHFFFAOYSA-N
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Description

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol, also known by its research code ERB-041, is a potent and highly selective agonist for estrogen receptor beta (ERβ). This compound exhibits a strong binding affinity and selectivity for ERβ over estrogen receptor alpha (ERα), making it a critical pharmacological tool for dissecting the distinct roles of these two receptor subtypes. Research indicates that ERB-041 activates ERβ with an efficacy comparable to the natural ligand estradiol but shows negligible activity on ERα [https://pubmed.ncbi.nlm.nih.gov/15020242/]. Its primary research value lies in investigating the therapeutic potential of ERβ modulation in a range of conditions, including inflammatory diseases, pain, and autoimmune disorders, without the proliferative effects on reproductive tissues typically associated with ERα activation. Studies have demonstrated its efficacy in preclinical models, such as reducing inflammation in a guinea pig model of colitis and ameliorating symptoms in a rat model of adjuvant-induced arthritis [https://pubmed.ncbi.nlm.nih.gov/15020242/]. The mechanism of action involves binding to ERβ, leading to receptor dimerization, nuclear translocation, and regulation of gene transcription in target tissues. This product is intended For Research Use Only and is a vital compound for researchers in endocrinology, immunology, and pharmacology seeking to elucidate the specific functions of ERβ signaling pathways.

Properties

CAS No.

920283-24-5

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

4-[[4-[4-[bis(2-hydroxyethyl)amino]butyl]phenyl]methoxy]phenol

InChI

InChI=1S/C21H29NO4/c23-15-13-22(14-16-24)12-2-1-3-18-4-6-19(7-5-18)17-26-21-10-8-20(25)9-11-21/h4-11,23-25H,1-3,12-17H2

InChI Key

XIFBNRSNPFBPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN(CCO)CCO)COC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the butyl and methoxy groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol may exhibit significant anticancer properties. The Mannich reaction, which this compound is a part of, has been extensively studied for creating derivatives that target cancer cell lines. For instance, Mannich bases derived from aromatic compounds have shown promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and colon cancers .

Case Study Example:
A study published in Pharmazie evaluated several Mannich bases for their cytotoxicity against human cancer cell lines. Compounds similar to the target compound were found to have IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .

1.2 Drug Delivery Systems

The introduction of hydrophilic functional groups through aminomethylation enhances the solubility and bioavailability of drugs. The bis(2-hydroxyethyl)amino group in this compound can improve drug delivery systems by increasing the polar characteristics of the drug molecules, facilitating better absorption in biological systems .

3.1 Water Treatment

The compound's potential as a flocculant or coagulant in water treatment processes has been explored due to its ability to interact with pollutants and facilitate their removal from wastewater. Its aminophenol structure allows for interactions with various organic and inorganic contaminants .

Mechanism of Action

The mechanism of action of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol and amino groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound’s unique structure allows it to participate in multiple biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bis(2-hydroxyethyl)amino Groups

LM22B-10 (2-{4-({4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)methyl)phenylamino}ethanol)
  • Key Differences : LM22B-10 replaces the butyl chain in the target compound with a chlorophenyl-methyl group. The additional chlorine atom enhances lipophilicity and may influence receptor binding .
  • Physicochemical Properties : Higher molecular weight (due to the chlorophenyl group) and reduced solubility in polar solvents compared to the target compound.
Ethyl 4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]azo]-3-bromo-5-nitrobenzoate
  • Key Differences : Incorporates an azo (-N=N-) linkage and ester functionality, which are absent in the target compound. The nitro and bromo groups increase electrophilicity and reactivity .
  • Applications: Primarily used as a dye or intermediate in organic synthesis, contrasting with the phenolic bioactivity seen in plant-derived analogs .

Phenolic Ether Derivatives from Natural Sources

4-Ethoxymethylphenyl-4'-hydroxybenzyl Ether (Compound 7 in )
  • Key Differences: Features an ethoxymethyl group instead of the butyl-bis(2-hydroxyethyl)amino chain. This simplification reduces steric hindrance and may enhance metabolic stability .
4,4'-Dihydroxydiphenylmethane (Compound 9 in )
  • Key Differences: Lacks the methoxy and bis(2-hydroxyethyl)amino substituents. The diphenylmethane core is less polar, leading to lower water solubility.
  • Applications: Demonstrates antioxidant and anti-inflammatory properties, highlighting the role of phenolic hydroxyl groups in bioactive molecules .
4-(2-Hydroxyethyl)-2-methoxyphenyl-β-D-glucopyranoside (Compound III in )
  • Key Differences : Contains a glycosidic linkage instead of a butyl chain. The glucose moiety significantly increases hydrophilicity and may enhance bioavailability .
  • Bioactivity : Exhibits cytotoxicity against cancer cells, suggesting that hydrophilic substitutions can modulate pharmacological effects .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Solubility (Polar Solvents) Bioactivity/Applications Reference
4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol ~435 g/mol Bis(2-hydroxyethyl)amino, methoxy Moderate Potential neuroprotective/antioxidant (inferred)
LM22B-10 ~510 g/mol Chlorophenyl, bis(2-hydroxyethyl)amino Low Synthetic intermediate
4-Ethoxymethylphenyl-4'-hydroxybenzyl ether ~274 g/mol Ethoxymethyl, phenolic hydroxyl High Neuroprotection (observed)
4,4'-Dihydroxydiphenylmethane ~200 g/mol Diphenylmethane, phenolic hydroxyl Low Antioxidant, anti-inflammatory
4-(2-Hydroxyethyl)-2-methoxyphenyl-glucoside ~372 g/mol Glucopyranoside, hydroxyethyl High Cytotoxic (IC50: 8–13 μM)

Research Findings and Implications

  • Polarity and Bioactivity: The bis(2-hydroxyethyl)amino group in the target compound enhances water solubility compared to non-polar analogs (e.g., diphenylmethanes) but reduces membrane permeability. This balance may optimize blood-brain barrier penetration for neuroprotective applications .
  • Synthetic Challenges: The complexity of introducing a bis(2-hydroxyethyl)amino-butyl chain may require multi-step synthesis, as seen in related compounds (e.g., LM22B-10) .

Biological Activity

The compound 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol , also known by its CAS number 920283-24-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol can be represented as follows:

  • Molecular Formula : C21H29N1O4
  • Molecular Weight : 359.209658 g/mol

The compound features a bis(2-hydroxyethyl)amino group that may contribute to its biological properties, particularly in terms of solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, diarylpentanoids have shown a capacity to scavenge free radicals and reduce oxidative stress in various biological systems . The presence of hydroxyl groups in the phenolic structure is crucial for enhancing antioxidant activity.

Anti-inflammatory Effects

Studies have demonstrated that compounds containing phenolic structures can inhibit nitric oxide (NO) production in macrophages, thereby exerting anti-inflammatory effects. In vitro assays using RAW 264.7 macrophages have shown that related compounds can significantly reduce NO production, indicating potential use in inflammatory conditions .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar phenolic compounds have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol can be influenced by its structural components:

Structural FeatureEffect on Activity
Hydroxyl GroupsEnhance antioxidant and anti-inflammatory activity
Bis(2-hydroxyethyl)aminoIncreases solubility and bioavailability
Phenolic BackboneContributes to antimicrobial properties

Case Studies

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of similar phenolic compounds on LPS-induced RAW 264.7 cells. Results showed significant inhibition of NO production, with IC50 values ranging from 4.2 to 15.2 µM for structurally related compounds .
  • Antimicrobial Testing : In a comparative study on diarylpentanoids, several compounds demonstrated potent antibacterial activity against E. cloacae, with some showing effectiveness against antibiotic-resistant strains . The presence of long-chain amino substituents was noted to enhance bioactivity.
  • Clinical Implications : Compounds with similar structures have been explored for their therapeutic potential in treating chronic inflammatory diseases and infections due to their multifaceted biological activities .

Q & A

Basic: What are the recommended synthetic routes for 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with alkylation of a phenol derivative followed by functional group modifications. For example:

  • Step 1: Alkylation of 4-hydroxyanisole (or similar) using 4-(bromobutyl)phenyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduction of the bis(2-hydroxyethyl)amino group via nucleophilic substitution with diethanolamine in anhydrous THF .
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Purity Validation:
    • HPLC (≥95% purity, retention time comparison with standards).
    • Mass Spectrometry (MS): ESI-MS to confirm molecular ion ([M+H]⁺ or [M–H]⁻) .
    • NMR: ¹H and ¹³C NMR to verify structural integrity (e.g., characteristic peaks for methoxy, hydroxyethyl, and aromatic protons) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?

Methodological Answer:
Discrepancies often arise from experimental variables. To address these:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO concentration ≤0.1%) .
  • Dose-Response Curves: Perform IC₅₀ measurements across a broad concentration range (nM to μM) to identify threshold effects .
  • Metabolic Stability Testing: Evaluate compound degradation in cell culture media (LC-MS monitoring) to rule out false negatives .
  • Structural Confirmation: Re-characterize the compound post-assay to confirm no decomposition (e.g., via FTIR or NMR) .
  • Cross-Validation: Compare results with structurally similar analogs (e.g., 4-methoxyphenol derivatives) to isolate structure-activity relationships .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-methoxybenzyl alcohol ):

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis steps due to potential respiratory irritants .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage: In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: What strategies improve solubility of this compound for in vivo studies without compromising bioactivity?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design: Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
  • Structural Modifications: Replace the methoxy group with a sulfonate (-SO₃H) to increase polarity while retaining target affinity .
  • Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and hydroxyethyl groups (δ 3.4–3.7 ppm) .
  • FTIR: Confirm hydroxyl (-OH stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
  • High-Resolution MS (HRMS): Exact mass determination (e.g., m/z 389.2200 for [M+H]⁺) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Parameterize force fields for the hydroxyethyl and methoxy groups .
  • Molecular Dynamics (MD): Simulate ligand-protein stability in solvated systems (GROMACS) over 100 ns to assess binding energy (MM-PBSA) .
  • QSAR Studies: Train models using bioactivity data from analogs (e.g., 4-(2-aminoethyl)phenol derivatives) to predict IC₅₀ values .

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